molecular formula C6H7ClFIN2 B2891536 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole CAS No. 2226181-53-7

5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole

Cat. No.: B2891536
CAS No.: 2226181-53-7
M. Wt: 288.49
InChI Key: DQLFMYOMJNOMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, fluoroethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
  • 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-3-iodopyrazole
  • 5-(Bromomethyl)-1-(2-fluoroethyl)-3-iodopyrazole

Uniqueness

5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of both chloromethyl and fluoroethyl groups provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)10-11(5)2-1-8/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLFMYOMJNOMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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